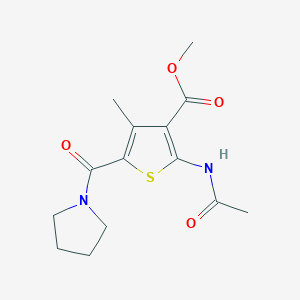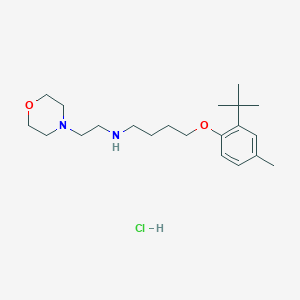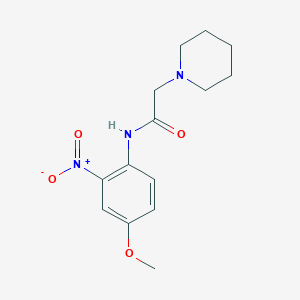![molecular formula C26H24N2O6 B4207963 [4-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4207963.png)
[4-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid
Vue d'ensemble
Description
[4-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization steps . The reaction conditions often require the use of oxidative agents to facilitate the formation of the benzimidazole ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core makes it a versatile intermediate in organic synthesis .
Biology
In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and their ability to interact with various biological targets .
Medicine
Medicinally, benzimidazole derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of [4-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to biological macromolecules and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Omeprazole: Used as an antiulcer agent.
Thiabendazole: An anthelmintic agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets [4-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
[4-[2-(5,6-dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2.C2H2O4/c1-17-14-22-23(15-18(17)2)26(16-25-22)12-13-28-21-10-8-20(9-11-21)24(27)19-6-4-3-5-7-19;3-1(4)2(5)6/h3-11,14-16H,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWWECZUBKQRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4207883.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4207895.png)
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4207897.png)
![1-Benzyl-4-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4207909.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4207913.png)
![1-[2-(2-Iodo-4-methylphenoxy)ethylamino]propan-2-ol](/img/structure/B4207915.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4207922.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4207925.png)

![N-bicyclo[2.2.1]hept-2-yl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4207943.png)
![1-[2-[3-(4-Benzylpiperazin-1-yl)propoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4207947.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-morpholinyl)acetamide](/img/structure/B4207954.png)


